4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Lipophilicity Permeability Physicochemical Properties

4-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1292835-62-1) is a tri-substituted pyrrole-2-carboxylic acid building block featuring a C-4 methoxymethyl ether, an N-methyl group, and a free C-2 carboxylic acid handle. It belongs to the N-alkyl pyrrole-2-carboxylic acid class and serves as a versatile intermediate in medicinal chemistry and heterocyclic synthesis.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 1292835-62-1
Cat. No. B1530516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid
CAS1292835-62-1
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)O)COC
InChIInChI=1S/C8H11NO3/c1-9-4-6(5-12-2)3-7(9)8(10)11/h3-4H,5H2,1-2H3,(H,10,11)
InChIKeyNRGGCFTUKSHJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1292835-62-1): A Regiochemically Defined Pyrrole Scaffold for Procurement Evaluation


4-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1292835-62-1) is a tri-substituted pyrrole-2-carboxylic acid building block featuring a C-4 methoxymethyl ether, an N-methyl group, and a free C-2 carboxylic acid handle. It belongs to the N-alkyl pyrrole-2-carboxylic acid class and serves as a versatile intermediate in medicinal chemistry and heterocyclic synthesis . Vendors routinely supply this compound at 95–97% purity from stock, with pricing and availability that position it as a specialty research chemical rather than a bulk commodity .

N-Methyl pyrrole-2-carboxylic acid building block
C-4 methoxymethyl ether provides orthogonal protection
Free C-2 carboxylic acid handle for amide coupling

Why 4-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid Cannot Be Replaced by Common Pyrrole-2-carboxylic Acid Analogs


Although the pyrrole-2-carboxylic acid scaffold is widely available, the specific substitution pattern of 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid introduces distinct physicochemical and synthetic properties that directly affect downstream performance. The N-methyl group eliminates the N–H hydrogen-bond donor, altering solubility, logP, and metabolic stability relative to the N-unsubstituted analog 4-(methoxymethyl)-1H-pyrrole-2-carboxylic acid [1]. The C-4 methoxymethyl ether provides a protected hydroxymethyl handle that can be orthogonally deprotected or further functionalized, unlike the permanently reduced C-4 methyl group in 1,4-dimethyl-1H-pyrrole-2-carboxylic acid . These structural differences mean that the compound cannot be directly interchanged with simpler, cheaper pyrrole-2-carboxylic acid building blocks without compromising the designed reactivity or biological profile of the final target molecule. The quantitative evidence below supports this differentiation.

Target: N-methyl eliminates N–H donor, altering lipophilicity and H-bonding
N-unsubstituted analog: N–H donor changes logP, may not match target profile
Target: MOM-protected C-4 handle allows orthogonal deprotection
C-4 methyl analog: permanently hydrophobic, no late-stage functionalization option

Quantitative Differentiation of 4-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid from Its Closest Structural Analogs


Lipophilicity Advantage Over N–H Analog 4-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid

The N-methyl group of the target compound eliminates the pyrrole N–H hydrogen-bond donor, resulting in a higher predicted logP compared to the N-unsubstituted analog 4-(methoxymethyl)-1H-pyrrole-2-carboxylic acid. This translates to improved membrane permeability potential [1]. The target compound exhibits a predicted logP of 1.27, whereas the NH analog shows a predicted logP of 0.61, representing a 0.66 log unit increase [2]. This difference is consistent with the general class-level observation that N-methylation of pyrrole-2-carboxylic acids increases logP by approximately 0.6–0.7 units .

Lipophilicity Δ
Cross-study comparable
Target ALogP 1.27 vs. NH analog 0.61 (Δ +0.66)
Reported lipophilicity profile difference
Predicted ALogP (XLogP3-AA); class-level trend
Lipophilicity Permeability Physicochemical Properties

Solubility Enhancement Through Methoxymethyl Ether Group Versus Methyl Analog

The C-4 methoxymethyl ether group provides hydrogen-bond acceptor capacity that enhances aqueous solubility at physiological pH compared to the permanently hydrophobic C-4 methyl analog 1,4-dimethyl-1H-pyrrole-2-carboxylic acid. The target compound possesses three H-bond acceptors (the ether oxygen, the carbonyl oxygen, and the hydroxyl oxygen of the carboxylic acid), versus only two for the methyl analog, resulting in a predicted higher topological polar surface area (TPSA) of 59.3 Ų versus 42.2 Ų for the comparator, which facilitates better aqueous solvation [1] [2].

Polar Surface Area
Cross-study comparable
Target TPSA 59.3 Ų vs. methyl analog 42.2 Ų (+17.1 Ų)
Reported solubility profile difference
H-bond acceptor count increase
Aqueous Solubility Formulation Physicochemical Properties

Orthogonal Functional Handle for Late-Stage Diversification: Methoxymethyl vs. Hydroxymethyl

The methoxymethyl ether at C-4 serves as a masked hydroxymethyl group that can be cleaved under mild acidic or Lewis-acidic conditions (e.g., BBr₃, TMSI) to reveal the free alcohol for further derivatization, whereas the corresponding hydroxymethyl analog 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid would require protection before many common transformations (e.g., oxidations, alkylations) to avoid side reactions [1]. The methoxymethyl ether is stable to basic and nucleophilic conditions that would deprotonate or react with a free hydroxyl, providing greater synthetic orthogonality.

Synthetic Orthogonality
Class-level inference
MOM ether stable to bases/nucleophiles; cleavable by BBr₃
Supports synthetic strategy review
MOM vs. free OH protection requirements
Synthetic Chemistry Protecting Group Strategy Building Blocks

Purity Consistency and Supplier Availability for Procurement Planning

Multiple independent suppliers offer 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid at a minimum purity of 95%, with at least one vendor (Leyan) supplying 97% purity. In contrast, the hydroxymethyl analog 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1551179-40-8) is less commonly stocked as the free acid and is more often available as the methyl ester, creating additional hydrolysis steps for procurement workflows . The N-unsubstituted analog 4-(methoxymethyl)-1H-pyrrole-2-carboxylic acid is available at 97% purity from Bidepharm but has a different reactivity profile due to the free N–H .

Supplier Purity
Direct head-to-head
Target free acid: ≥95% from 4+ vendors. Comparator often ester form
Supplier availability context
Free acid reduces extra hydrolysis step
Procurement Purity Supply Chain

Recommended Procurement Scenarios for 4-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid Based on Demonstrated Differentiation


Medicinal Chemistry Programs Requiring CNS-Penetrant Pyrrole Scaffolds

When designing CNS-targeted probes or leads, the higher predicted logP of 1.27 (versus 0.61 for the N–H analog) suggests that 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid is the preferred starting building block to maximize passive blood-brain barrier permeability [1]. This is particularly relevant for neuroscience projects where the pyrrole core must reach intracellular CNS targets.

Late-Stage Functionalization Workflows in Parallel Synthesis

The MOM-protected hydroxymethyl group enables chemists to carry the protected alcohol through multiple synthetic steps and unveil it only when needed for final diversification. This orthogonal protecting group strategy avoids the need for additional protection/deprotection sequences required when using the free hydroxymethyl analog 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid [2]. Procurement of the MOM-protected building block directly reduces step count and improves mass balance in library synthesis.

Biochemical Assay Development Requiring Soluble Pyrrole Carboxylic Acids

The enhanced topological polar surface area (59.3 Ų vs. 42.2 Ų for the 4-methyl analog) and additional hydrogen-bond acceptor improve aqueous solubility at physiological pH, making 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid a better choice for enzyme inhibition assays or cellular screening where compound precipitation can generate false negatives [3].

Procurement for Multistep Synthesis Requiring Consistent Free Acid Supply

With at least four independent suppliers offering the free carboxylic acid at ≥95% purity, the target compound provides superior supply chain resilience compared to the hydroxymethyl analog, which is predominantly sold as the methyl ester and requires an additional hydrolysis step . This reduces procurement complexity and ensures consistent quality for multistep synthetic routes.

Application
Selection Property
Validation Focus
CNS-targeted probe design
Lipophilicity profile review
Predicted passive permeability assessment
Late-stage diversification in parallel synthesis
Orthogonal protecting group strategy
MOM ether stability and cleavage reproducibility
Aqueous assay compatibility assessment
Polar surface area and H-bond acceptor profile
Solubility at assay-relevant pH
Procurement for multistep synthesis
Multi-vendor free acid availability
Lot-to-lot purity and form consistency
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